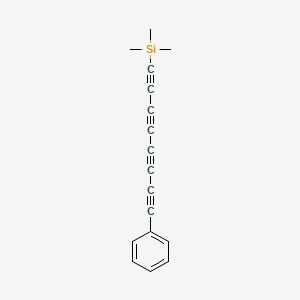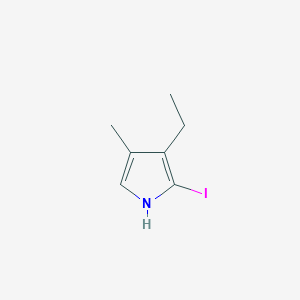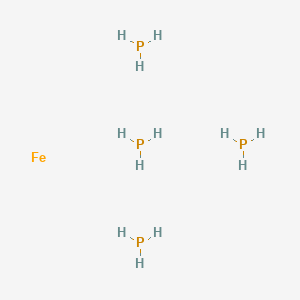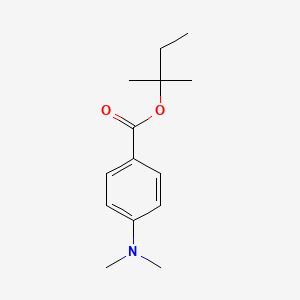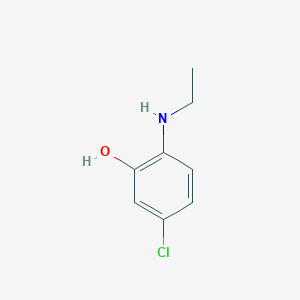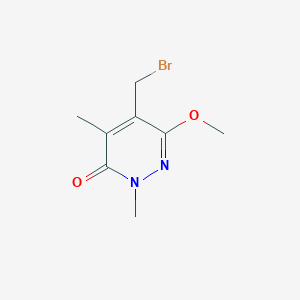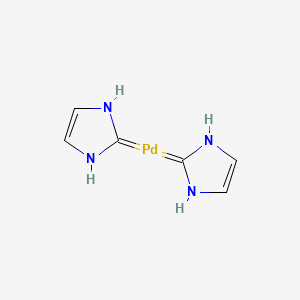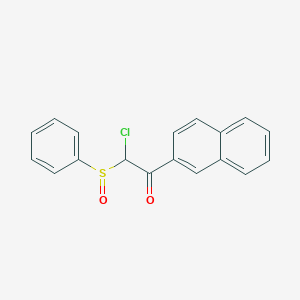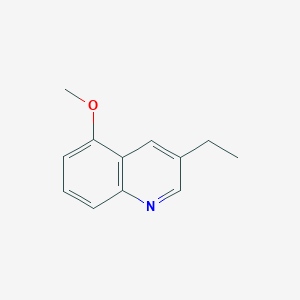![molecular formula C12H14N2O2S3 B12568577 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol CAS No. 191931-20-1](/img/structure/B12568577.png)
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol is a complex organic compound featuring a thiadiazole ring substituted with a butylsulfanyl group and a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring. The butylsulfanyl group is then introduced via nucleophilic substitution using butylthiol. The final step involves the coupling of the thiadiazole derivative with a benzene-1,4-diol derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the butylsulfanyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol involves its interaction with specific molecular targets. The compound’s thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butylsulfanyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- 2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- 2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- 2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
Uniqueness
The uniqueness of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol lies in its butylsulfanyl group, which imparts distinct lipophilic properties compared to its methyl, ethyl, or propyl analogs. This can affect its solubility, membrane permeability, and overall biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
191931-20-1 |
|---|---|
分子式 |
C12H14N2O2S3 |
分子量 |
314.5 g/mol |
IUPAC名 |
2-[(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzene-1,4-diol |
InChI |
InChI=1S/C12H14N2O2S3/c1-2-3-6-17-11-13-14-12(19-11)18-10-7-8(15)4-5-9(10)16/h4-5,7,15-16H,2-3,6H2,1H3 |
InChIキー |
HYHHGYMDMBROIY-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NN=C(S1)SC2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


